molecular formula C82H137N31O22 B013148 [Arg14,Lys15]Nociceptin CAS No. 236098-40-1

[Arg14,Lys15]Nociceptin

Katalognummer B013148
CAS-Nummer: 236098-40-1
Molekulargewicht: 1909.2 g/mol
InChI-Schlüssel: VULLMZOQBGUKAT-VUXBHJHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[Arg14,Lys15]Nociceptin” is a highly potent and selective NOP receptor agonist . It is a modification of the nociceptin peptide, which is an endogenous anti-opiate heptadecapeptide primarily interacting with the nociceptin (NOP) receptor . This neuropeptide-receptor system is involved in pain regulation, tolerance to and dependence on opiates as well as many other physiological and pathophysiological events .


Synthesis Analysis

The preparation of the peptide ligands was carried out by solid phase synthesis . Two peptides containing DTPA were obtained and purified . The products were [Arg14,Lys(DTPA)15]nociceptin(1-17)-NH2 and its cross-linked dimer on the basis of mass spectrometric analysis .


Molecular Structure Analysis

The molecular formula of [Arg14,Lys15]Nociceptin is C82H137N31O22 . It has been incorporated with diethylenetriaminepentaacetic acid (DTPA) as chelator into the structure of [Arg14,Lys15]nociceptin(1–17)-NH2 at the -amino group of Lys15 .


Chemical Reactions Analysis

The NOP ligands [Arg14, Lys15]N/OFQ, N/OFQ (1-13)NH2, Ro 64-6198, UFP-101 and the opioid antagonist naloxone were used for pharmacologically characterizing the receptor involved in the monocyte chemoattractant action of N/OFQ .


Physical And Chemical Properties Analysis

The molecular weight of [Arg14,Lys15]Nociceptin is 1909.18 . It is soluble to 1 mg/ml in water .

Wissenschaftliche Forschungsanwendungen

  • Interaction with ORL1 Receptor : [Arg(14),Lys(15)]nociceptin enhances ORL1 receptor activation by directly interacting with specific amino acid residues (Isozaki et al., 2009)(Isozaki et al., 2009). It is a highly potent nociceptin analog that binds more strongly to the receptor's acidic cluster compared to its natural counterpart (Okada et al., 2000)(Okada et al., 2000).

  • In Vivo Effects : This compound acts as a highly potent agonist of the OP(4) receptor and can produce long-lasting effects in vivo, which are more potent compared to the natural ligand nociceptin (Rizzi et al., 2002)(Rizzi et al., 2002).

  • Gastrointestinal Functions : [Arg14, Lys15] N/OFQ has been shown to inhibit gastric emptying, colonic motility, and gastric secretion in rats (Broccardo et al., 2005)(Broccardo et al., 2005).

  • Bronchial and Microvascular Applications : It inhibits bronchoconstriction and microvascular leakage in a rabbit model of gastroesophageal reflux, suggesting therapeutic potential in such conditions (D'Agostino et al., 2005)(D'Agostino et al., 2005).

  • Neurological Studies : It inhibits 5α hydroxytryptamine release in the mouse neocortex, indicating its role in neurotransmitter regulation (Mela et al., 2004)(Mela et al., 2004).

  • Diagnostic and Radiopharmaceutical Potential : Nociceptin derivatives containing DTPA as a chelator, which includes variants like [Arg14,Lys15]NC, may be useful in imaging for diagnostic purposes and have potential as radiopharmaceuticals (Ligeti et al., 2005)(Ligeti et al., 2005).

  • Human Immune Response : It stimulates human monocyte chemotaxis via NOP receptor activation, suggesting its role in the immune response (Trombella et al., 2005)(Trombella et al., 2005).

Zukünftige Richtungen

The NOP receptor, which [Arg14,Lys15]Nociceptin interacts with, is involved in numerous physiological functions and pathologies . Therefore, [Arg14,Lys15]Nociceptin and other NOP receptor ligands could be useful tools for future investigations of the N/OFQ-NOP receptor system .

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLMZOQBGUKAT-VUXBHJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H137N31O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1909.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Arg14,Lys15]Nociceptin

Citations

For This Compound
171
Citations
G Calo, A Rizzi, D Rizzi, R Bigoni… - British journal of …, 2002 - Wiley Online Library
Nociceptin/orphanin FQ (N/OFQ) modulates several biological functions by activating a specific G‐protein coupled receptor (NOP). Few molecules are available that selectively activate …
D Rizzi, A Rizzi, R Bigoni, V Camarda, G Marzola… - … of Pharmacology and …, 2002 - ASPET
The nociceptin (NC)/orphanin FQ analog, [Arg 14 ,Lys 15 ]NC, has been recently demonstrated to behave as a potent agonist at the human recombinant NC receptors (OP 4 ). In this …
Number of citations: 68 jpet.aspetjournals.org
JD Leggett, MS Harbuz, DS Jessop, AJ Fulford - Neuroscience, 2006 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) is an opioid-related peptide that stimulates corticosterone release after icv administration in non-stressed rats. We employed in situ hybridization …
K Isozaki, J Li, K Okada, H Nishimura… - Bioorganic & medicinal …, 2009 - Elsevier
[Arg 14 ,Lys 15 ]Nociceptin is a very potent for ORL1 receptor, showing a few times stronger binding activity and much more enhanced biological activity than endogenous nociceptin. …
M Broccardo, G Linari, R Guerrini, S Agostini… - Peptides, 2005 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) administered into the lateral left cerebral ventricle of rats has been reported to inhibit in vivo gut motor and secretory functions. Recently, a novel N/OFQ …
CJ Kuo, YY Liao, R Guerrini, LC Chiou - European journal of …, 2008 - Elsevier
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor is a novel member of the opioid receptor family with little affinity for traditional opioids. This receptor and its endogenous …
M Koizumi, N Midorikawa, H Takeshima… - Journal of …, 2004 - Wiley Online Library
The effect of nociceptin (an endogenous ligand of the ORL1 receptor) on mesolimbic dopamine release and simultaneous horizontal locomotion was studied in freely moving mice …
G Carrà, A Rizzi, R Guerrini, TA Barnes… - … of Pharmacology and …, 2005 - ASPET
A novel ligand for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), [(pF)Phe 4 ,Arg 14 ,Lys 15 ]N/OFQ-NH 2 (UFP-102), has been generated by combining in the N/OFQ-NH 2 …
Number of citations: 32 jpet.aspetjournals.org
M Miwa, C Shinki, S Uchida, M Hiramatsu - European journal of …, 2009 - Elsevier
Nociceptin, also known as orphanin FQ, binds to opioid receptor like-1 (NOP) receptors. Nociceptin and NOP receptor play important roles in several physiological functions in the …
M Sandrini, G Vitale, LA Pini, G Lopetuso… - European journal of …, 2005 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) is involved in many behavioural patterns; in particular, it exerts a modulating effect on nociception. Like other proposed antiopiates, nociceptin/…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.